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1-ethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B12936473
M. Wt: 127.15 g/mol
InChI Key: GUSUKOLMBIDYKD-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, represents a "privileged scaffold" in medicinal and materials chemistry. nih.gov Its unique structural features, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, allow it to interact with high affinity at various biological receptors. nih.gov This has led to the widespread incorporation of the 1,2,4-triazole moiety into a vast array of functional molecules.

In the pharmaceutical realm, these derivatives are renowned for their broad spectrum of biological activities, including potent antifungal, antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govchemmethod.com Several clinically successful drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, and the anticancer drugs letrozole (B1683767) and anastrozole, are built around a 1,2,4-triazole core. nih.govacs.org Beyond medicine, these heterocycles are integral to the development of agrochemicals and have applications in materials science, including polymers and corrosion inhibitors. sigmaaldrich.com The continuous exploration of novel synthetic routes, such as microwave-assisted and multi-component reactions, further underscores the enduring interest in this versatile chemical framework. acs.orgacs.org

Specific Academic and Research Focus on 1-ethyl-1H-1,2,4-triazole-3,5-diamine

While the broader class of 1,2,4-triazoles is the subject of extensive research, specific academic investigations focusing exclusively on this compound are not prominent in publicly available literature. Chemical suppliers list various functionalized 1-ethyl-1H-1,2,4-triazoles, indicating the chemical feasibility and commercial interest in such N-substituted derivatives. sigmaaldrich.com

The research interest in this specific molecule would logically stem from a desire to understand how the introduction of an N-ethyl group modifies the physicochemical and biological properties of the parent 1,2,4-triazole-3,5-diamine scaffold. Key modifications could include altered solubility, lipophilicity, metabolic stability, and steric profile. Consequently, a primary research focus would be a comparative analysis to determine how these changes affect the known biological activities of the parent compound, thereby contributing to a deeper understanding of the structure-activity relationships (SAR) within this chemical family.

Overview of Prior Academic Investigations on 1,2,4-Triazole-3,5-diamine Scaffolds

The parent compound, 1H-1,2,4-triazole-3,5-diamine, commonly known as guanazole (B75391), serves as the foundational scaffold for the title compound and has been the subject of various academic studies. sigmaaldrich.comepa.gov It is recognized as a versatile building block in synthetic chemistry, particularly for creating more complex heterocyclic systems and as an intermediate for pharmaceuticals and agrochemicals. sigmaaldrich.comalzchem.com

A significant area of investigation involves its use as a corrosion inhibitor, particularly for copper. sigmaaldrich.comchemicalbook.com Furthermore, guanazole is used as an inhibitor of DNA synthesis and has been explored for its potential as an antitumor agent. chemicalbook.com A notable recent development identified the 3,5-diamino-1,2,4-triazole nucleus as a novel scaffold for designing potent, reversible, and non-toxic inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that has become an attractive therapeutic target for diseases with an epigenetic basis, including certain cancers. nih.gov These studies highlight the therapeutic potential inherent in the 1,2,4-triazole-3,5-diamine core structure.

Below is a table summarizing the key properties of the parent scaffold, 1H-1,2,4-triazole-3,5-diamine.

PropertyValue
Common Name Guanazole
CAS Number 1455-77-2
Molecular Formula C₂H₅N₅
Molecular Weight 99.09 g/mol
Appearance Solid
Melting Point 202-205 °C
Primary Applications Synthetic Intermediate, Corrosion Inhibitor, LSD1 Inhibitor Scaffold

Research Objectives and Scope of the Current Academic Exploration

Given the limited specific data on this compound, a foundational academic exploration of this compound would encompass several key objectives. The primary scope would be to synthesize, characterize, and evaluate the molecule to establish its fundamental properties and potential utility.

Key Research Objectives:

Synthesis and Characterization: To develop and optimize an efficient synthetic pathway for this compound and to fully characterize its structure and physicochemical properties using modern analytical techniques (NMR, IR, Mass Spectrometry).

Comparative Physicochemical Analysis: To systematically compare the properties of the N-ethylated derivative with the parent guanazole, focusing on differences in solubility, polarity, and thermal stability.

Biological Activity Screening: To conduct in-vitro screening for a range of biological activities that are characteristic of the 1,2,4-triazole class. A primary focus would be evaluating its potency as an LSD1 inhibitor to determine the electronic and steric effects of the N-ethyl group on this activity. nih.gov Other screenings would include assessments of its antifungal, antibacterial, and anticancer potential. chemmethod.com

Structure-Activity Relationship (SAR) Studies: To use the biological screening data to contribute to the broader understanding of how N-alkylation on the 1,2,4-triazole-3,5-diamine scaffold influences biological efficacy and target specificity.

This table provides a general overview of the diverse research applications associated with the 1,2,4-triazole chemical class.

Research AreaDescription of Application
Medicinal Chemistry Development of agents with antifungal, anticancer, antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govchemmethod.comnih.gov
Agrochemicals Use as active ingredients in herbicides and fungicides.
Materials Science Application as corrosion inhibitors and components in the synthesis of specialized polymers. sigmaaldrich.com
Synthetic Chemistry Utilized as versatile intermediates and building blocks for constructing more complex molecular architectures. alzchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N5 B12936473 1-ethyl-1H-1,2,4-triazole-3,5-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9N5

Molecular Weight

127.15 g/mol

IUPAC Name

1-ethyl-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C4H9N5/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3,(H4,5,6,7,8)

InChI Key

GUSUKOLMBIDYKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=N1)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for 1-ethyl-1H-1,2,4-triazole-3,5-diamine

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials. This process illuminates the most strategic bond formations required for its synthesis.

The retrosynthetic disconnection of the this compound structure points to two primary building blocks. The ethyl group on the N1 position suggests the use of a mono-substituted hydrazine (B178648), specifically ethylhydrazine (B1196685). The remainder of the ring, comprising two carbon atoms and three nitrogen atoms (C-N-C-N-N), along with the two amino substituents, can be sourced from a cyanoguanidine or dicyandiamide (B1669379) derivative. These precursors are readily available and commonly employed in the synthesis of diaminotriazoles. google.comnih.gov

The key precursors identified for the synthesis are presented in the table below.

Table 1: Key Precursors for the Synthesis of this compound
Precursor Role in Synthesis
Ethylhydrazine Provides the N1 and N2 atoms of the triazole ring and the N-ethyl substituent.
Dicyandiamide (Cyanoguanidine) Serves as the C3-N4-C5 fragment, providing the carbon backbone and the exocyclic amino groups.

The core logic of the synthesis involves the formation of the triazole ring through a cyclocondensation reaction. The strategic disconnections are made at the N1-C5 and N2-C3 bonds, which are formed during the final cyclization step. This approach simplifies the complex heterocyclic structure into two manageable linear fragments. The reaction between the nucleophilic nitrogen atoms of ethylhydrazine and the electrophilic carbon centers of a dicyandiamide-derived intermediate is the pivotal transformation. This strategy is a common and efficient method for constructing the 1,2,4-triazole (B32235) scaffold. isres.org

Direct Synthetic Routes to the Core 1,2,4-Triazole-3,5-diamine Scaffold

Direct synthetic routes focus on the construction of the 3,5-diamino-1,2,4-triazole ring system, which is the central structural feature of the target molecule. sigmaaldrich.com These methods are adaptable for producing N-substituted derivatives by selecting the appropriate starting materials.

The formation of the 1,2,4-triazole ring is typically achieved through cyclization reactions where a linear precursor undergoes an intramolecular condensation, often with the elimination of a small molecule like water or ammonia (B1221849), to form the stable five-membered aromatic ring. acs.org

While various amine derivatives can be used to construct triazole rings, methods involving amidines are well-established. organic-chemistry.org For instance, a general approach involves the reaction of primary amidines with monosubstituted hydrazines and carboxylic acids in a one-pot process to yield 1,3,5-trisubstituted 1,2,4-triazoles. isres.org In the context of this compound, this would involve the cyclization of an N-ethyl-substituted aminoguanidine (B1677879) derivative. However, the direct use of hydrazine derivatives with a dicyandiamide synthon is a more common and direct route for this specific substitution pattern.

The most direct and widely applied method for synthesizing the 3,5-diamino-1,2,4-triazole core involves the reaction of a hydrazine derivative with dicyandiamide (cyanoguanidine). google.com To synthesize the target molecule, this compound, ethylhydrazine would be used in place of unsubstituted hydrazine hydrate (B1144303).

A known method involves mixing hydrazine hydrate with nitric acid, followed by the addition of dicyandiamide, to produce 3,5-diamino-1,2,4-triazole nitrate (B79036). google.com Adapting this for the target molecule, ethylhydrazine would be reacted with dicyandiamide. The reaction proceeds through the initial addition of the more nucleophilic nitrogen of ethylhydrazine to one of the nitrile groups of dicyandiamide, forming an intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of ammonia to afford the final this compound product. The regioselectivity, favoring the ethyl group on the N1 position, is generally high when using mono-substituted hydrazines in reactions with cyanamide-based reagents. researchgate.net Research into the synthesis of various alkyl derivatives of 3,5-diamino-1,2,4-triazole supports the viability of this synthetic approach. researchgate.net

Table 2: Hypothetical Reaction Scheme

Reactant 1 Reactant 2 Conditions Product
Ethylhydrazine Dicyandiamide Heating in a suitable solvent (e.g., water or alcohol), possibly under acidic or basic catalysis. This compound

Cyclization Reactions for Triazole Ring Formation

Introduction of the 1-ethyl Substituent and Diamine Moieties

The specific functionalities of this compound can be introduced either during the formation of the heterocyclic ring or through post-cyclization modifications.

The introduction of the ethyl group at the N-1 position of the triazole ring can be accomplished via two primary strategies. The first involves the direct alkylation of a pre-formed 3,5-diamino-1,2,4-triazole ring. Alkylation of the 1,2,4-triazole nucleus can be challenging as it often produces a mixture of N-1 and N-4 substituted isomers. tandfonline.com However, high yields of N-1 alkylated products have been achieved under specific conditions. nih.gov To achieve selectivity, a protecting group strategy can be employed. For instance, the 4-amino group can serve as a protecting group to direct alkylation specifically to the N-1 position, with the protecting group being removed subsequently. tandfonline.com

A more direct and often more regioselective approach is to incorporate the ethyl group from the outset of the synthesis. This is achieved by using ethylhydrazine as a key starting material in cyclization or multicomponent reactions that form the triazole ring. researchgate.netnih.gov This strategy builds the desired 1-ethyl substitution pattern directly into the heterocyclic core, avoiding potential issues with isomer separation that can arise from post-cyclization alkylation.

The 3,5-diamino substitution pattern is a defining feature of the target molecule. The parent compound, 3,5-diamino-1,2,4-triazole, also known as guanazole (B75391), is a key intermediate. A common synthesis route to guanazole nitrate involves the reaction of hydrazine hydrate and nitric acid, followed by the addition of dicyandiamide. google.com Dicyandiamide or related cyanamide (B42294) derivatives are crucial precursors for installing the two amino groups at the C-3 and C-5 positions of the triazole ring.

Many of the one-pot and multicomponent reactions previously discussed are designed to directly construct this diamino-substituted core. The reaction of isothiocyanates with sodium hydrogencyanamide and a substituted hydrazine, for example, builds the 3,5-diamino-1,2,4-triazole structure in a single pot. researchgate.net Similarly, the synthesis of 3,5-diaminotriazole analogues has been demonstrated in a stepwise manner that begins with precursors designed to yield the desired substitution pattern upon cyclization with hydrazine. nih.gov

Table 2: Key Precursors for Introducing Diamine Moieties
PrecursorSynthetic StrategyResulting StructureReference
DicyandiamideReaction with hydrazine derivatives3,5-Diamino-1,2,4-triazole (Guanazole) google.com
Sodium Hydrogencyanamide / IsothiocyanatesOne-pot reaction with hydrazinesN-substituted-1,2,4-triazole-3,5-diamines researchgate.net
ThioureaReaction with hydrazides followed by cyclization3(5)-Substituted 1,2,4-triazol-5(3)-amines isres.org

Once the this compound core is synthesized, the exocyclic amino groups at positions 3 and 5 are available for further chemical modification. These derivatizations can be used to build more complex molecules.

Imine Formation: The primary amino groups can readily react with aldehydes or ketones to form Schiff bases (imines). For example, 4-amino-1,2,4-triazoles have been condensed with various aldehydes to produce the corresponding imine derivatives, a reaction that is equally applicable to 3,5-diamino triazoles. chemmethod.comnih.gov

Amide Formation: Amide linkages can be formed through the reaction of the amino groups with acylating agents like acyl chlorides or carboxylic acids activated with coupling agents. Syntheses of piperazine (B1678402) amide derivatives from 3,5-disubstituted 1,2,4-triazoles have been reported, demonstrating the feasibility of this transformation. scipublications.com

Urea (B33335) Formation: The amino groups can also react with isocyanates to form urea derivatives. rsc.org This reaction has been used to create mono- and di-urea compounds incorporating a 1,2,4-triazole scaffold. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for preparing 1,2,4-triazole-based urea derivatives. scipublications.com

Table 3: Derivatization Reactions of Amino Groups on the 1,2,4-Triazole Ring
Reaction TypeReagentsFunctional Group FormedReference
Imine Synthesis (Schiff Base)Aldehydes, KetonesC=N (Imine) chemmethod.comnih.gov
Amide SynthesisAcyl Chlorides, Activated Carboxylic Acids-NH-C(=O)-R (Amide) scipublications.com
Urea SynthesisIsocyanates-NH-C(=O)-NH-R (Urea) scipublications.comrsc.orgresearchgate.net

Advanced Synthetic Methodologies and Catalytic Approaches

Modern synthetic chemistry has introduced a range of advanced techniques that can be applied to the synthesis of this compound, often leading to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of organic reactions. It has been successfully applied to the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides organic-chemistry.org and for preparing piperazine amide and urea derivatives of 1,2,4-triazoles. scipublications.com

Advanced Catalysis: A wide variety of catalytic systems have been developed. These include copper- and silver-based catalysts for controlling regioselectivity in cycloaddition reactions, isres.orgorganic-chemistry.org as well as other metal catalysts like ceric ammonium (B1175870) nitrate for oxidative cyclizations. organic-chemistry.org Photocatalysis using visible light offers a metal-free alternative for synthesizing 3,5-diamino-1,2,4-triazoles. researchgate.net

Electrochemical Synthesis: Electrochemistry provides a green and efficient alternative to traditional chemical oxidants or reductants. It has been used in multicomponent reactions to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. isres.orgorganic-chemistry.orgresearchgate.net

Green Chemistry Approaches: In addition to photocatalysis and electrochemistry, other green methods include mechanochemical synthesis, which involves solventless grinding conditions. This technique has been used for the copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles, offering advantages such as the absence of solvents and shorter reaction times. researchgate.net The use of alternative solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids also contributes to more environmentally benign synthetic protocols. frontiersin.orgorganic-chemistry.orgnih.gov

Table 4: Summary of Advanced Synthetic Methodologies
MethodologyDescriptionAdvantagesReference
Microwave-Assisted SynthesisUse of microwave energy to heat reactions.Reduced reaction times, improved yields. organic-chemistry.orgscipublications.com
PhotocatalysisUse of visible light to drive reactions.Mild conditions, often metal-free. researchgate.net
Electrochemical SynthesisUse of electric current to mediate reactions.Avoids chemical oxidants/reductants, high efficiency. isres.orgorganic-chemistry.orgresearchgate.net
MechanochemistrySolventless reaction via grinding.Environmentally friendly, shorter reaction times. researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of the 1,2,4-triazole ring system through various cross-coupling and cyclization strategies. Copper catalysts are particularly prominent in this area. For instance, copper-catalyzed oxidative coupling reactions that form sequential N-C and N-N bonds can produce 1,2,4-triazole derivatives from readily available starting materials. organic-chemistry.org These reactions often use air or another green oxidant and tolerate a wide array of functional groups. organic-chemistry.org

Another approach involves the use of a copper(I) complex supported on a material like MCM-41, which facilitates a cascade addition-oxidative cyclization of nitriles with amidines using air as the oxidant. organic-chemistry.org While these methods provide general access to the 1,2,4-triazole scaffold, the synthesis of this compound would specifically require the use of an ethyl-substituted precursor, such as an ethyl hydrazine derivative, in the reaction scheme. The choice of catalyst can also direct the regioselectivity of the final product, as seen in the synthesis of 1,5-disubstituted-1,2,4-triazoles from aryl diazonium salts and isocyanides, where copper catalysts favor the 1,5-isomer. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Syntheses for 1,2,4-Triazoles This table is interactive. Click on the headers to sort.

Catalyst System Reactants Product Type Key Features Reference
Copper Amidines, Hydrazines 1,3,5-Trisubstituted-1,2,4-triazoles High regioselectivity, one-pot process. organic-chemistry.org
Phen-MCM-41-CuBr Nitriles, Amidines Substituted 1,2,4-triazoles Heterogeneous, recyclable catalyst; uses air as oxidant. organic-chemistry.org
Copper Aryl diazonium salts, Isocyanides 1,5-Disubstituted-1,2,4-triazoles Regioselective control based on metal catalyst. nih.gov

Organocatalytic Systems

Organocatalysis has emerged as a significant strategy in heterocyclic synthesis, prized for avoiding metal contaminants. nih.gov While the literature extensively covers organocatalytic routes to 1,2,3-triazoles, specific applications for the synthesis of this compound are less common. nih.gov However, metal-free approaches that rely on organic reagents as catalysts are well-documented for the broader 1,2,4-triazole class. A notable example is the use of iodine as a catalyst for the oxidative synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization and double C-N bond formation. organic-chemistry.org Such metal-free systems represent a move towards more sustainable and cost-effective synthetic protocols.

Electrochemical Synthesis Approaches

Electrosynthesis provides a green and powerful alternative to conventional methods by using electricity to drive chemical reactions, thereby avoiding the need for chemical oxidants or reductants. rsc.org Several electrochemical methods have been developed for synthesizing the 1,2,4-triazole scaffold. rsc.orgnih.gov

One such strategy involves an electro-oxidative cyclization where hydrazones react with amines or amides to form the triazole ring. nih.gov This method has been successfully used to prepare a wide range of 1,2,4-triazoles in good yields and can be performed as a one-pot reaction. nih.gov Another innovative approach is a reagent-free intramolecular dehydrogenative C–N cross-coupling under mild electrolytic conditions, which efficiently produces 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles. rsc.org This process is both atom- and step-economical and has been demonstrated on a gram scale. rsc.org Furthermore, the parent compound, 3,5-diamino-1,2,4-triazole, can be electropolymerized on an electrode surface, demonstrating the electrochemical reactivity of the core structure which is fundamental to these synthetic approaches. nih.gov

Table 2: Summary of Electrochemical Methods for 1,2,4-Triazole Synthesis This table is interactive. Click on the headers to sort.

Method Starting Materials Key Features Reference
Electro-oxidative Cyclization Hydrazones, Benzylamines, Benzamides Uses cheap stainless steel anode; scalable one-pot reaction. nih.gov
Intramolecular Dehydrogenative C-N Coupling Aliphatic/Aromatic Aldehydes, 2-Hydrazinopyridines Reagent-free; metal- and oxidant-free; atom-economical. rsc.org
Multicomponent Reaction Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols Avoids strong oxidants and transition-metal catalysts. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly influencing the design of synthetic routes. rsc.orgmdpi.com For 1,2,4-triazole synthesis, this includes the use of environmentally benign solvents, energy-efficient reaction conditions, and solvent-free protocols.

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, significantly reducing reaction times from hours to minutes while often improving product yields. nih.govacs.org Numerous protocols for the synthesis of 1,2,4-triazoles leverage this technology. A straightforward method involves the microwave-assisted condensation of aminoguanidine bicarbonate with various carboxylic acids to produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This approach is noted for its efficiency and scalability. mdpi.com Similarly, 1,3,5-trisubstituted-1,2,4-triazoles can be rapidly synthesized from hydrazines and amide derivatives in under a minute with high yield. nih.gov These methods offer a stark contrast to conventional heating, which requires much longer durations and often yields less product. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives This table is interactive. Click on the headers to sort.

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield (MW) Reference
Condensation of 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione 290 minutes 10-25 minutes 97% nih.gov
Cyclization of amide derivatives with hydrazines > 4 hours 1 minute 85% nih.gov
Synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one Not specified 5 minutes 96% nih.gov

Eliminating solvents, particularly volatile organic compounds, is a key goal of green chemistry. Solvent-free, or neat, reaction conditions reduce waste, cost, and hazards. Microwave-assisted synthesis is often conducive to solvent-free protocols. For example, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, a related heterocyclic system, was achieved via a one-step, multi-component reaction under neat conditions using microwave irradiation. nih.gov This approach offers high atom economy and simplifies purification. nih.govrsc.org Applying such a solvent-free, microwave-assisted strategy to the reaction between an ethyl-substituted aminoguanidine derivative and a suitable cyclizing agent could provide a highly efficient and environmentally friendly route to this compound.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms behind the formation of the 1,2,4-triazole ring is crucial for optimizing existing methods and designing new ones. The assembly of the triazole core can proceed through several distinct mechanistic pathways depending on the reactants and conditions.

A common pathway is the [3+2] cycloaddition. For instance, the reaction between a hydrazonoyl hydrochloride and an oxime involves the initial generation of a nitrilimine species via base treatment. nih.gov This nitrilimine, acting as a 1,3-dipole, undergoes a cycloaddition with the oxime (the dipolarophile) to form a dihydrotriazole (B8588859) intermediate. nih.gov Subsequent dehydroxylation and condensation lead to the final aromatic 1,2,4-triazole product. nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1-ethyl-1H-1,2,4-triazole-3,5-diamine in solution. mdpi.com A full suite of one-dimensional (¹H, ¹³C) and multi-dimensional experiments provides unambiguous evidence of atomic connectivity and spatial relationships.

Multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are fundamental for assembling the molecular framework. ncl.res.inresearchgate.net

COSY: This experiment would confirm the proton-proton (¹H-¹H) coupling within the ethyl group, showing a clear correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons.

HSQC: This experiment maps protons to their directly attached carbon atoms. It would show a correlation between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon.

HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire structure. Key expected correlations for this compound would include:

Correlation from the methylene (-CH₂) protons of the ethyl group to the N1-adjacent carbon atoms of the triazole ring (C3 and C5).

Correlations from the amino (-NH₂) protons to the triazole ring carbons (C3 and C5) they are attached to. ncl.res.in

These combined techniques unequivocally confirm the N-alkylation of the diamino-triazole core by the ethyl group. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Data and HMBC Correlations for this compound Predicted data based on spectral information for analogous compounds. nih.govnih.govnih.gov

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Ethyl -CH₂~4.0 (quartet)~40C3, C5, Ethyl -CH₃
Ethyl -CH₃~1.4 (triplet)~15Ethyl -CH₂
Triazole C3-~155Ethyl -CH₂, 3-NH₂
Triazole C5-~155Ethyl -CH₂, 5-NH₂
3-NH₂~5.5 (broad singlet)-C3
5-NH₂~5.5 (broad singlet)-C5

The orientation of the ethyl group relative to the triazole ring and the potential for restricted rotation can be investigated using advanced NMR methods. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space proximity between protons. A NOESY experiment would be expected to show a correlation between the methylene protons of the ethyl group and the protons of the adjacent amino group at the C5 position, providing insight into the preferred conformation in solution.

Furthermore, variable temperature (VT) NMR studies can reveal dynamic processes. While significant rotational barriers are not anticipated for the ethyl group, VT-NMR could be used to study proton exchange dynamics of the amino groups and the potential for tautomerism, a known phenomenon in 1,2,4-triazole (B32235) systems. ncl.res.innih.gov

Polymorphism, the existence of multiple crystalline forms, is common in nitrogen-rich heterocyclic compounds. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs of this compound. researchgate.net

Each polymorph, having a unique crystal lattice and set of intermolecular interactions, will produce a distinct ssNMR spectrum. ncl.res.in Specifically, the ¹³C and ¹⁵N chemical shifts of the triazole ring and amino groups are highly sensitive to their local environment. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would reveal different sets of isotropic chemical shifts for each crystalline form, allowing for their unambiguous identification and quantification in a mixed sample. ncl.res.inresearchgate.net

Table 2: Hypothetical Solid-State ¹³C NMR Chemical Shifts for Two Polymorphs of this compound Illustrative data based on ssNMR studies of related triazoles. ncl.res.in

Carbon AtomPolymorph A (ppm)Polymorph B (ppm)
C3156.2157.8
C5156.5158.1
Ethyl -CH₂41.041.5
Ethyl -CH₃15.815.6

Single Crystal X-ray Diffraction Analysis of this compound and its Crystalline Derivatives

Single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise measurements of bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. mdpi.com Analysis of the parent compound, 3,5-diamino-1,2,4-triazole (DATA), provides a robust foundation for predicting the geometry of its N-ethyl derivative. nih.govnih.gov

The crystal structure of this compound would confirm the planarity of the 1,2,4-triazole ring. The bond lengths within the ring are expected to show partial double-bond character. researchgate.net The C-N bonds of the amino groups will be shorter than typical single bonds, indicating some delocalization of the amino lone pairs into the aromatic ring system. The geometry around the N1 nitrogen would be trigonal planar, consistent with its sp² hybridization, while the ethyl group carbons would exhibit standard sp³ tetrahedral geometry.

Table 3: Expected Molecular Geometry Parameters for this compound Data extrapolated from the crystal structure of 3,5-diamino-1,2,4-triazole (DATA) monohydrate. nih.govresearchgate.net

Bond/AngleExpected Value
Bond Lengths (Å)
C3–N4~1.33 Å
N2=C3~1.34 Å
N1–C5~1.38 Å
C3–NH₂~1.33 Å
C5–NH₂~1.33 Å
N1–CH₂ (Ethyl)~1.47 Å
**Bond Angles (°) **
C5–N1–C3~108°
N1–C3–N4~110°
C3–N4–N2~105°
N4–N2–C5~108°
N2–C5–N1~109°

The solid-state packing of this compound is expected to be dominated by an extensive network of intermolecular hydrogen bonds. nih.govnih.gov The two primary amino groups and the nitrogen atoms of the triazole ring (N2 and N4) act as excellent hydrogen bond donors and acceptors, respectively. rsc.org

This leads to the formation of robust supramolecular structures, such as chains or sheets. nih.govnih.gov For instance, molecules are likely to form dimeric motifs through N-H···N hydrogen bonds between the ring nitrogens and the amino groups of neighboring molecules. nih.gov

In addition to hydrogen bonding, π-stacking interactions between the electron-rich triazole rings of adjacent molecules may further stabilize the crystal packing. researchgate.netnih.gov The ethyl group, being aliphatic, would likely pack in van der Waals contact with other ethyl groups or the triazole rings of adjacent molecules. Halogen bonding would only be relevant in crystalline derivatives where a halogen atom has been introduced.

Table 4: Predicted Intermolecular Interactions in the Crystal Lattice Based on crystallographic studies of DATA and other triazole derivatives. nih.govresearchgate.netresearchgate.netresearchgate.net

Interaction TypeDonorAcceptorExpected Distance/Geometry
Hydrogen BondAmino N-HTriazole Ring NN···N distance ~2.8 - 3.0 Å
Hydrogen BondAmino N-HAmino NN···N distance ~3.0 - 3.2 Å
π-π StackingTriazole Ring CentroidTriazole Ring CentroidCentroid-centroid distance ~3.4 - 3.8 Å

Following a comprehensive search for scientific literature, specific data regarding the advanced spectroscopic and structural elucidation of This compound is not available in the provided search results. The existing research primarily focuses on its parent compound, 3,5-diamino-1,2,4-triazole (DATA) , also known as guanazole (B75391).

Information on the following topics for this compound could not be located:

Crystallographic Analysis of Polymorphic Forms: While studies on the crystal structure of a monohydrate form of 3,5-diamino-1,2,4-triazole have been published, there is no information regarding the crystallographic analysis or polymorphism of its N-ethyl derivative. nih.govresearchgate.netnih.govresearchgate.net Similarly, research into polymorphism has been conducted on different isomers, such as 3,4-diamino-1,2,4-triazole, but not the specified compound. rsc.org

Vibrational Spectroscopy (FT-IR, Raman): Detailed functional group analysis, vibrational assignments, and conformational studies using FT-IR and Raman spectroscopy are available for 3,5-diamino-1,2,4-triazole. researchgate.netnih.govresearchgate.net However, this specific data for the 1-ethyl substituted variant is absent from the search results.

High-Resolution Mass Spectrometry (HRMS): While a standard mass spectrum for 3,5-diamino-1,2,4-triazole is documented, there is no available research on the precise molecular weight determination or the specific fragmentation pathway analysis for this compound using HRMS. nist.gov

Due to the lack of specific research findings for "this compound" in the provided search results, it is not possible to generate the requested scientific article with the required detailed data tables and findings for each subsection. Proceeding would necessitate fabricating data, which would compromise the scientific accuracy of the content.

Thermal Analysis

Thermal analysis techniques are fundamental in determining the stability, decomposition characteristics, and phase behavior of chemical compounds. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is critical for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose.

For instance, studies on the related compound 3,5-diamino-1,2,4-triazole (DAT) have utilized TGA to understand its thermal decomposition process. Research on a salt of DAT, 3,5-dinitrobenzoic acid of 3,5-diamino-1,2,4-triazole, revealed a two-stage mass loss during thermal decomposition when analyzed by TGA and other methods. researchgate.net Similarly, the thermal behavior of 1H-1,2,4-triazole-3,5-diamine monohydrate was investigated using thermogravimetry to measure the mass proportion of water in the crystals. nih.gov For many triazole derivatives, TGA helps to establish the onset temperature of decomposition, a key indicator of thermal stability. researchgate.netrsc.org

A hypothetical TGA analysis for this compound would involve heating a sample at a constant rate and recording the mass loss. The resulting data would be presented in a table, detailing the temperature ranges of decomposition and the percentage of mass lost at each stage.

Hypothetical TGA Data for this compound

Temperature Range (°C) Mass Loss (%) Corresponding Process
100 - 150 ~5% Loss of residual solvent/moisture
220 - 300 ~40% Initial decomposition stage
300 - 450 ~55% Final decomposition stage

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For various 1,2,4-triazole derivatives, DSC analysis has been crucial in identifying melting points and decomposition temperatures. rsc.orgresearchgate.net For example, in the study of energetic salts based on 3,4-diamino-1,2,4-triazole, DSC results showed that most salts had decomposition temperatures above 200 °C, indicating good thermal stability. rsc.org The analysis of a salt of 3,5-diamino-1,2,4-triazole with 3,5-dinitrobenzoic acid used DSC to determine the kinetics of its exothermic decomposition reaction. researchgate.net The melting process, documented by a sharp peak in the DSC curve, indicates a solid-liquid phase transition and can confirm that a compound melts without decomposing. researchgate.net

A DSC analysis of this compound would reveal its melting point as a distinct endothermic peak. Any exothermic peaks would indicate decomposition or other chemical reactions. The data would provide critical information on the compound's crystallinity and phase behavior upon heating.

Hypothetical DSC Data for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Melting 195 200 150 (Endothermic)
Decomposition 230 245 -800 (Exothermic)

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern chemical research. DFT, particularly with hybrid functionals like B3LYP, has proven effective for predicting the properties of triazole systems by approximating the complex many-electron problem to a more manageable one based on electron density. researchgate.netresearchgate.net Ab initio methods, like Hartree-Fock (HF), provide a pathway from first principles without empirical parameters. These methods are instrumental in optimizing molecular geometries and calculating a wide array of molecular properties. researchgate.netresearchgate.net For the parent compound, 3,5-diamino-1,2,4-triazole, calculations have shown that the most stable tautomer is the 1H form. researchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic landscape of a molecule is primarily described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For the parent 3,5-diamino-1,2,4-triazole, DFT calculations (B3LYP/6-31+G*) have shown that the HOMO and LUMO are delocalized across the entire molecule, with significant contributions from the triazole ring and the amino substituents. researchgate.netresearchgate.net This delocalization is crucial for its chemical behavior. The calculated HOMO-LUMO energy gap for 3,5-diamino-1,2,4-triazole is approximately 6.01 eV, indicating a high degree of stability. researchgate.net

The introduction of a 1-ethyl group is expected to modulate these electronic properties. As an electron-donating group, the ethyl substituent would likely increase the energy of the HOMO, leading to a slight reduction in the HOMO-LUMO gap. This would, in turn, increase the molecule's reactivity compared to its unsubstituted counterpart.

Table 1: Calculated Electronic Properties of 3,5-diamino-1,2,4-triazole (Guanazole) Calculations performed using DFT (B3LYP) and HF methods with a 6-31+G basis set.*

ParameterHF/6-31+GB3LYP/6-31+G
Total Energy (a.u.)-356.55-358.42
HOMO Energy (eV)-8.65-6.12
LUMO Energy (eV)2.91-0.11
HOMO-LUMO Gap (eV)11.566.01
Dipole Moment (Debye)4.754.51

Data sourced from studies on 3,5-diamino-1,2,4-triazole. researchgate.net

Mulliken charge analysis further illuminates the electronic distribution, indicating that the nitrogen atoms of the triazole ring and the exocyclic amino groups are the primary reactive centers, possessing negative charges. researchgate.net This charge distribution makes the compound an effective ligand for coordinating with metal ions. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. mdpi.com

Vibrational Frequencies (IR/Raman): DFT calculations can accurately predict the vibrational spectra of molecules. For 3,5-diamino-1,2,4-triazole, calculated harmonic vibrational wavenumbers show good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. researchgate.netnih.gov Key vibrational modes include N-H stretching of the amino groups and the ring, C-N stretching, and various ring deformation modes. The addition of an ethyl group to form 1-ethyl-1H-1,2,4-triazole-3,5-diamine would introduce new vibrational modes, including C-H stretching and bending frequencies associated with the CH₂ and CH₃ groups.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 3,5-diamino-1,2,4-triazole

AssignmentCalculated (B3LYP/6-31G*)Experimental (FT-IR)Experimental (FT-Raman)
NH₂ asymmetric stretching359134583460
NH₂ symmetric stretching346833353338
Ring N-H stretching33913130-
NH₂ scissoring166216601661
Ring stretching159615951595

Data adapted from vibrational studies of guanazole (B75391). researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netmdpi.com Calculations for 3,5-diamino-1,2,4-triazole predict absorption maxima corresponding to π-π* transitions. researchgate.netresearchgate.net The experimental spectrum shows an absorption maximum around 208 nm. researchgate.net The ethyl group, being a weak chromophore, is not expected to drastically alter the UV-Vis spectrum, though minor shifts in absorption wavelengths may occur due to its electronic influence. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net While specific calculated data for this compound is not readily available, predictions for related alkylated triazoles show good correlation with experimental values. mdpi.com For the target compound, one would expect characteristic signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons in the ¹H NMR spectrum) in addition to signals for the amino protons and the triazole ring carbons.

Reaction Mechanism Modeling and Transition State Characterization

Quantum chemical calculations are essential for exploring reaction pathways and understanding chemical reactivity. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov The characterization of a transition state—a first-order saddle point on the potential energy surface—allows for the calculation of the activation energy, which governs the reaction rate. nih.govdiva-portal.org

For triazole derivatives, these methods can be used to model various reactions, such as cycloadditions, substitutions, or decomposition pathways. nih.gov For instance, in studying the decomposition of a related compound, 5-aminotetrazole, DFT and ab initio methods were used to optimize the geometries of the reactant, products, and the transition state. nih.gov The Intrinsic Reaction Coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactants and products. Such analyses provide deep mechanistic insights that are often difficult to obtain experimentally.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the temporal evolution of a molecular system. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and interactions with the environment, such as a solvent or a biological receptor, over time. arabjchem.orgpensoft.net

Conformational Landscape and Dynamics of this compound

The 1,2,4-triazole (B32235) ring is a rigid, planar structure. However, the attachment of the ethyl group at the N1 position introduces conformational flexibility. The primary degree of freedom is the rotation around the N1-C(ethyl) single bond. MD simulations can be employed to explore the conformational landscape by sampling different torsion angles and identifying low-energy conformers. researchgate.netsemanticscholar.org

Analysis of the simulation trajectory can reveal the dynamics of this rotation, the time scales of conformational transitions, and the populations of different conformational states at a given temperature. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to assess the stability of the molecule's conformation and the flexibility of specific atomic groups over the simulation time. pensoft.net

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations with explicit solvent molecules (e.g., a box of water molecules) are a powerful technique to study solvation effects. arabjchem.org These simulations can reveal the structure of the solvation shell around the solute, the nature of solute-solvent interactions (like hydrogen bonding), and the solvent's impact on the solute's conformation. ekb.eg

For 3,5-diamino-1,2,4-triazole, the amino groups and ring nitrogens are capable of forming strong hydrogen bonds with protic solvents like water. The addition of the ethyl group in this compound introduces a hydrophobic moiety. MD simulations would likely show that water molecules form a structured cage around the ethyl group, a characteristic hydrophobic solvation effect, while still engaging in specific hydrogen bonds with the amino groups and the other ring nitrogens. This differential solvation can influence the molecule's solubility and its preferred orientation at interfaces.

Ligand-Macromolecule Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For compounds based on the 1,2,4-triazole scaffold, MD simulations provide critical insights into the stability of the ligand-receptor complex, revealing how the ligand behaves within the dynamic environment of a biological target.

Researchers employ MD simulations to validate the results of molecular docking. pensoft.net After an initial static docking pose is predicted, an MD simulation can confirm whether this binding mode is stable over a period of nanoseconds. Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. pensoft.net For various 1,2,4-triazole derivatives, MD simulations have been used to evaluate the trajectories and interactions of the receptor-ligand complex, confirming stable binding interactions and providing a deeper understanding of the structure-activity relationship. pensoft.netmdpi.com These studies indicate that stable complexes are often characterized by low RMSD values and favorable binding energy calculations, reinforcing their potential as inhibitors of selected enzymes. pensoft.net

Molecular Docking Studies

Molecular docking is a primary method of virtual screening that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net This technique is instrumental in understanding how 1,2,4-triazole derivatives interact with biological targets at a molecular level.

Prediction of Binding Affinities and Modes of Interaction with Biological Targets

Docking studies have been successfully applied to derivatives of the 3,5-diamino-1,2,4-triazole scaffold to predict their binding affinities and elucidate their modes of interaction. A notable example is the investigation of 3,5-diamino-1,2,4-triazoles as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important therapeutic target in oncology. nih.gov

In these studies, the three-dimensional structures of the inhibitors are energy-minimized and then placed into the active site of the target protein. nih.gov Docking algorithms generate numerous possible binding poses, which are then scored based on their calculated free energy of binding. nih.gov The poses with the best scores are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues in the active site. For instance, a potent, reversible LSD1 inhibitor based on this scaffold, N³-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine, was identified and its binding mode was analyzed through molecular modeling. nih.gov Such studies are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to improve potency and selectivity.

Table 1: Molecular Docking and Biological Activity of Selected 1,2,4-Triazole Derivatives

Compound / Derivative ClassBiological TargetKey Findings
3,5-Diamino-1,2,4-triazole analoguesLysine-Specific Demethylase 1 (LSD1)Identified potent, reversible inhibitors with IC₅₀ values in the low micromolar range (1–2 μM). Docking revealed key interactions within the enzyme's active site. nih.gov
3,5-Diphenyl-1H-1,2,4-triazole derivativesEpidermal Growth Factor Receptor (hEGFR)Compounds exhibited EGFR inhibition in the nanomolar range. The most active compound showed a Kᵢ value of 0.174 µM. nih.govbohrium.com
Indole-1,2,4-triazole hybridsAnticancer Macromolecular TargetsIn silico screening identified probable cancer targets. The 3,4-dichlorophenyl derivative displayed excellent cytotoxic efficacy against the Hep-G2 liver cancer cell line. mdpi.com
1,2,4-Triazole-3-carboxamidesEukaryotic translation initiation factor 4E (eIF4E)Molecular docking suggested that n-decyloxymethyl derivatives may act by inhibiting translation initiation through interference with eIF4E assembly. mdpi.com

Virtual Screening for Potential Bioactive Analogues

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.goveurekaselect.com The 3,5-diamino-1,2,4-triazole scaffold serves as an excellent starting point for such campaigns.

In a typical VS workflow, a library containing millions of compounds can be computationally screened against a target protein. youtube.comyoutube.com This process can be ligand-based, searching for molecules with similar shapes or properties to a known active compound, or structure-based, which involves docking each molecule in the library into the target's binding site. youtube.com By using the 3,5-diamino-1,2,4-triazole core as a query, researchers can identify novel analogues from vast chemical databases that retain the key pharmacophoric features required for binding but possess different substituents. This approach accelerates the discovery of new hit compounds, significantly reducing the time and cost compared to traditional high-throughput screening (HTS). pensoft.netyoutube.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

Development of 2D and 3D QSAR Models for Biological Activity Prediction

For various series of 1,2,4-triazole derivatives, both 2D and 3D-QSAR models have been developed to predict their biological activity, including anticancer and antimicrobial properties. nih.govresearchgate.net These models are built by correlating the variation in biological activity of a set of compounds with variations in their molecular descriptors.

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the molecules are aligned, and steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around them. jmaterenvironsci.com Statistical methods are then used to build a model that relates these fields to the biological activity. A robust QSAR model is characterized by high internal (cross-validated r², or q²) and external (predictive r²) validation values, indicating its stability and predictive power. nih.govjmaterenvironsci.com These models provide valuable insights into the structure-activity relationships, highlighting which regions of the molecule are sensitive to modification and guiding the design of new, more potent analogues. nih.gov

Table 2: Examples of 3D-QSAR Models for 1,2,4-Triazole Derivatives

Compound SeriesActivityModel TypeStatistical Parameters
4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiolsAnticancerkNN-MFAq² = 0.74, pred_r² = 0.81 nih.gov
Novel triazole-quinine derivativesAntimalarialCoMSIAq² = 0.76, r² = 0.95, r²_test = 0.85 jmaterenvironsci.com

Predictive Models for Material Properties

The parent compound, 3,5-diamino-1,2,4-triazole (guanazole), is recognized as an energetic material. nist.gov Quantitative Structure-Property Relationship (QSPR) models are particularly valuable in this field for predicting key performance and safety characteristics, such as density, heat of formation, and impact sensitivity, without the need for synthesis and hazardous experimental testing. nih.gov

The development of QSPR models for energetic materials often involves calculating a wide range of molecular descriptors using quantum mechanical methods. nih.gov These descriptors can include constitutional, topological, electrostatic, and quantum-chemical parameters. Statistical techniques are then used to build a regression model that correlates these descriptors with a specific property. For example, a QSPR model was derived to describe the drop height impact sensitivities for a large set of nitroorganic compounds, achieving a high correlation coefficient. nih.gov More recent approaches have utilized machine learning algorithms, such as random forests, to build highly accurate predictive models for properties like density, which is a critical factor in detonation performance. nih.gov Such models are essential tools for the computational design and screening of new energetic materials with improved properties.

Chemoinformatic and Machine Learning Approaches for Molecular Design

The application of computational and theoretical methods, particularly chemoinformatic and machine learning approaches, has become increasingly valuable in the design and discovery of novel molecules with desired properties. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the foundational scaffold, 3,5-diamino-1,2,4-triazole, and its derivatives have been the subject of such investigations. These studies provide a framework for how chemoinformatic and machine learning techniques can be applied to design molecules based on this core structure.

The core principle of these computational strategies is to establish a relationship between the chemical structure of a compound and its biological activity, a concept known as Quantitative Structure-Activity Relationship (QSAR). By analyzing a dataset of molecules with known activities, machine learning algorithms can build predictive models. These models can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

In the context of 1,2,4-triazole derivatives, machine learning has been employed to improve the predictive accuracy of molecular docking studies. mdpi.com For instance, by using the docking scores of multiple compounds as features, machine learning models can learn to better distinguish between active and inactive compounds. mdpi.com This approach has been successfully used in the design of novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com

Table 1: Application of Chemoinformatic and Machine Learning Techniques in the Design of 1,2,4-Triazole Derivatives

TechniqueApplicationStudied DerivativesKey Findings
3D-QSARAnticancer agent design4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivativesIdentified key steric and electrostatic fields influencing anticancer activity, providing a model for designing more potent compounds. nih.gov
Machine Learning (k-Nearest Neighbor)Anticancer activity predictionQuinolinesulfonamide-1,2,3-triazole hybridsImproved the classification of compounds as active or inactive based on ensemble docking scores. mdpi.com
Molecular Docking and DynamicsDesign of enzyme inhibitors3,5-diamino-1,2,4-triazole derivatives as LSD1 inhibitorsIdentified the 3,5-diamino-1,2,4-triazole scaffold as a potent, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with molecular modeling revealing key binding interactions. nih.govresearchgate.net

These computational approaches offer significant potential for the rational design of novel derivatives of this compound. By leveraging existing data on related compounds, researchers can build predictive models to guide the synthesis of new molecules with enhanced biological activities for a variety of therapeutic applications. The integration of chemoinformatics and machine learning into the molecular design process represents a powerful strategy for accelerating the discovery of new and effective chemical entities.

Coordination Chemistry and Material Science Applications

1-ethyl-1H-1,2,4-triazole-3,5-diamine as a Ligand in Metal Complexation

This compound, often referred to as an N-ethyl substituted guanazole (B75391), possesses a rich coordination chemistry. The exocyclic amino groups and the nitrogen atoms of the triazole ring can all potentially participate in binding to metal ions, making it a versatile ligand. Its ability to act as a multidentate ligand facilitates the formation of stable chelate rings and can lead to the assembly of polynuclear complexes and extended network structures.

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants, the nature of the metal ion and its counter-anion, and the reaction conditions (temperature, pH) play a crucial role in determining the final product.

While specific studies on Co(III), Cu(I/II), and Ni(II) complexes of this compound are not extensively detailed in the available literature, the general principles of triazole coordination chemistry suggest that this ligand would readily form complexes with these metal ions. For instance, related 3-amino-1,2,4-triazole derivatives have been shown to form stable complexes with Co(II), Ni(II), and Cu(II). scholarsresearchlibrary.com The synthesis often involves refluxing a solution of the metal chloride or nitrate (B79036) with the triazole ligand in a polar solvent like ethanol (B145695) or methanol. scholarsresearchlibrary.com

In the realm of organotin(IV) chemistry, derivatives of 1,2,4-triazoles have been successfully used to synthesize a range of complexes. For example, organotin(IV) complexes of 4-amino-3-ethyl-1,2,4-triazole-5-thiol have been prepared by reacting the corresponding di- or triorganotin(IV) chloride with the sodium salt of the ligand. nih.gov This suggests that a similar synthetic strategy could be employed for this compound, where the deprotonated amino group or the triazole nitrogen could coordinate to the tin center. The general trend for the cytotoxicity of organotin(IV) derivatives often follows the order R3Sn+ > R2Sn2+ > RSn3+, indicating that the nature of the organic substituents on the tin atom significantly influences the biological activity of the resulting complexes. nih.gov

A general synthetic route to metal complexes of substituted triazoles can be summarized in the following table:

Metal IonTypical PrecursorSolventGeneral Conditions
Co(II/III)CoCl₂·6H₂O, Co(NO₃)₂·6H₂OEthanol, MethanolReflux
Ni(II)NiCl₂·6H₂O, Ni(NO₃)₂·6H₂OEthanol, MethanolReflux
Cu(I/II)CuCl₂·2H₂O, Cu(NO₃)₂·3H₂OWater, EthanolStirring at room temp. or reflux
Organotin(IV)R₂SnCl₂, R₃SnClMethanol, TolueneReaction with sodium salt of ligand

The 1,2,4-triazole (B32235) ring offers several potential coordination sites. In the case of this compound, coordination can occur through one or both exocyclic amino groups and the N2 and/or N4 atoms of the triazole ring. The ethyl group at the N1 position introduces some steric hindrance that can influence the preferred binding mode.

Commonly, 1,2,4-triazole derivatives act as bridging ligands, connecting two metal centers through the N1 and N2 or N2 and N4 atoms. This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers. mdpi.com For instance, in dinuclear copper(II) complexes of related triazole ligands, the metal centers are often bridged by two deprotonated triazole ligands, forming a planar Cu–[N–N]₂–Cu core. nih.govenamine.net

In mononuclear complexes, the ligand is more likely to act as a chelate, coordinating to a single metal center through a combination of the triazole ring nitrogen and an amino group nitrogen. This bidentate coordination mode leads to the formation of a stable five- or six-membered chelate ring. The specific coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar) will depend on the metal ion, its oxidation state, and the number of coordinated ligands. For example, Cu(II) complexes with substituted triazoles have been observed to adopt distorted trigonal-bipyramidal geometries. nih.govenamine.net

Potential coordination modes of this compound.

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the triazole ring and the amino groups upon coordination provide evidence of ligand binding. A shift in the ν(N-H) and δ(NH₂) bands can indicate the involvement of the amino groups in coordination. Similarly, shifts in the bands associated with the C=N and N-N vibrations of the triazole ring are indicative of coordination through the ring nitrogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Co(III) and organotin(IV) complexes), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal center. For organotin(IV) complexes, ¹¹⁹Sn NMR is a powerful tool for determining the coordination number of the tin atom. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the coordination geometry around the metal ion. The d-d transitions of the metal ion are sensitive to the ligand field environment.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of 1,2,4-triazole derivatives to act as bridging ligands makes them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). These extended structures are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing.

The design of coordination polymers and MOFs based on this compound would rely on the predictable bridging behavior of the triazole ring. By carefully selecting the metal ion and the reaction conditions, it is possible to control the dimensionality of the resulting network.

Key design principles include:

Metal Ion Coordination Geometry: The preferred coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) will dictate the number of ligands that can coordinate and the angles between them, thus influencing the topology of the network.

Ligand Functionality: The presence of the two amino groups in this compound provides additional sites for coordination or hydrogen bonding, which can be used to link adjacent chains or layers, leading to higher-dimensional structures.

The versatility of the 1,2,4-triazole bridging mode has led to the synthesis of a wide variety of coordination polymers with different dimensionalities. mdpi.com

1D Chains: The simplest extended structures are one-dimensional chains, which can be formed by the repeated bridging of metal ions by the triazole ligand.

2D Layers: By introducing additional linking points, for example through the coordination of the exocyclic amino groups or the use of ancillary ligands, these chains can be connected to form two-dimensional layers.

3D Frameworks: The interconnection of these layers, either through covalent bonds or strong intermolecular interactions like hydrogen bonding, can lead to the formation of three-dimensional metal-organic frameworks.

While specific examples of coordination polymers based on this compound are not prominent in the literature, the extensive research on related triazole ligands strongly suggests that this compound would be a valuable building block for the creation of new and functional coordination polymers and MOFs. mdpi.com The ethyl group at the N1 position could also be exploited to tune the properties of the resulting materials, for example, by influencing the pore size or the hydrophobicity of the framework.

Tunable Properties of MOFs (e.g., Spin-Crossover, Gas Adsorption)

The integration of 1,2,4-triazole derivatives into Metal-Organic Frameworks (MOFs) is a promising strategy for creating materials with highly tunable properties. The electron-deficient nature of the triazole ring makes it an excellent component for applications in gas adsorption and catalysis. researchgate.net

Research into triazole-containing MOFs has demonstrated their potential for enhanced gas uptake, particularly for carbon dioxide. A highly porous MOF constructed with nitrogen-rich triazole groups and copper (II) ions showed a high affinity for CO₂ molecules. nih.gov This affinity is attributed to the interaction between CO₂ and the triazole units within the framework. nih.gov The replacement of standard pillar ligands with custom-designed triazole-based ligands in MOFs has been shown to increase CO₂ uptake capacity by a factor of approximately three. rsc.org While specific studies on MOFs incorporating this compound are not prevalent, the known gas-adsorbing properties of related triazole frameworks suggest its potential utility in this area. Theoretical calculations have shown that π-π interactions between unsaturated hydrocarbon molecules and the π-conjugated rings in MOF frameworks can be primary adsorption sites. nih.gov

Below is a table summarizing the properties of triazole-based MOFs relevant to gas adsorption.

MOF CharacteristicRelevant ComponentApplication/FindingReference
High Porosity Triazole Ligands & Metal IonsConstruction of frameworks with high surface area for gas interaction. nih.gov
Gas Affinity Nitrogen-Rich Triazole GroupsEnhanced affinity and uptake of CO₂ molecules. nih.gov
Enhanced CO₂ Uptake Custom Triazole Pillar LigandTripled the CO₂ uptake capacity compared to the parent MOF. rsc.org
Catalytic Activity Exposed Lewis-Acid Metal SitesServes as an excellent catalyst for CO₂ chemical fixation. nih.gov

Applications in Functional Materials

The inherent chemical characteristics of the 1,2,4-triazole ring and its derivatives lend themselves to a wide array of applications in the development of functional materials.

Photostabilizers for Polymeric Materials

Triazole derivatives have been investigated for their ability to protect polymeric materials from degradation caused by ultraviolet (UV) radiation. A study on polyurethane urea (B33335) incorporated with 3,5-diamino-1,2,4-triazole (DATA) in the main polymer chain showed that the triazole segments had a positive effect on the UV aging process. researchgate.net The resulting polymers exhibited good thermal stability and, after exposure to UV radiation, showed minimal changes in their molecular structure and mechanical properties. researchgate.net This suggests that the triazole moiety can act as a photostabilizer. While this research used the parent diamino-triazole, it establishes a strong precedent for the potential use of this compound in similar applications, where it could confer UV resistance to various polymers.

Luminescent and Emissive Materials

The 1,2,4-triazole scaffold is a key component in the design of luminescent and emissive materials, particularly for applications in organic light-emitting diodes (OLEDs). The 1,2,4-triazole system possesses excellent electron-transport and hole-blocking properties due to its highly electron-deficient nature. researchgate.net A significant number of 4-alkyl-4H-1,2,4-triazole derivatives have been synthesized and shown to have high luminescent properties and large quantum yields of emitted photons. researchgate.netmdpi.com These properties make them suitable for use as luminophores or as host materials in phosphorescent OLEDs. researchgate.netmdpi.com Although specific research on the luminescent properties of this compound is not widely available, its structural analogy to other highly emissive 4-alkyl-triazoles suggests its potential as a candidate for developing new optoelectronic materials. researchgate.netmdpi.com

Catalytic Applications of Triazole-Metal Complexes (e.g., in organic reactions)

Metal complexes derived from triazole ligands have demonstrated significant catalytic activity. A notable example is a copper-based MOF containing triazole groups that functions as a highly effective and selective heterogeneous catalyst for the chemical fixation of carbon dioxide. nih.gov The MOF's catalytic prowess stems from the combination of CO₂-adsorbing triazole groups and exposed Lewis-acid metal sites. nih.gov This catalyst showed remarkable efficiency in CO₂ cycloaddition with small epoxides, highlighting a size-dependent selectivity based on the confinement of the MOF's pores. nih.gov This finding suggests that metal complexes of this compound could be synthesized and explored for their catalytic potential in a range of organic reactions.

Sensing and Recognition Technologies

The application of 1,2,4-triazole derivatives in sensing and recognition technologies is an emerging field. The ability of the triazole ring to coordinate with metal ions and participate in hydrogen bonding makes it a candidate for the development of chemical sensors. For instance, polyurethanes derived from triazole-based monomers have been investigated for their application as fluorescent probes for zinc ions (Zn²⁺). researchgate.net The specific use of this compound in sensing technologies remains an area for future research, but the foundational chemistry of triazoles supports its potential in creating selective and sensitive detection systems.

Corrosion Inhibition Applications

One of the most well-documented applications for 1,2,4-triazole derivatives is in the field of corrosion inhibition. These compounds are effective at protecting various metals and alloys from corrosive environments. The mechanism involves the adsorption of the triazole molecules onto the metal surface, forming a protective film that impedes the corrosion process. nih.gov

Studies on 3,5-diamino-1,2,4-triazole (DAT) have shown it to be an effective corrosion inhibitor for aluminum brass in a 3.5 wt.% NaCl solution, achieving an inhibition efficiency of 87.1%. ktu.ltktu.lt The adsorption process for triazole derivatives on metal surfaces typically follows the Langmuir adsorption isotherm and is considered a mixed type, involving both physical and chemical adsorption. ktu.ltresearchgate.net The presence of heteroatoms like nitrogen in the triazole ring facilitates strong coordination and bonding with metallic substrates. nih.gov Research has confirmed that with an increasing concentration of the triazole inhibitor, the charge-transfer resistance increases while the double-layer capacitance decreases, indicating effective surface protection. researchgate.net

The table below details the performance of related triazole compounds as corrosion inhibitors.

InhibitorMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Adsorption TypeReference
3,5-diamino-1,2,4-triazole (DAT) Aluminum Brass (HAl77-2)3.5 wt.% NaCl87.1Physisorption & Chemisorption ktu.ltktu.lt
3-amino-1,2,4-triazole (ATA) Aluminum Brass (HAl77-2)3.5 wt.% NaCl86.4Physisorption & Chemisorption ktu.ltktu.lt
1,2,4-triazole (TAZ) Aluminum Brass (HAl77-2)3.5 wt.% NaCl84.4Physisorption & Chemisorption ktu.ltktu.lt
3,4-diamino-5-phenyl-4H-1,2,4-triazole (TR) Carbon Steel1M HCl>90 (at 10⁻³ M)Physisorption & Chemisorption researchgate.net

Structure Activity/property Relationship Sar/spr and Rational Design

Systematic Investigation of Structural Modifications on Biological Activity

The biological profile of 1,2,4-triazole (B32235) derivatives can be significantly altered by even minor structural modifications. These changes can influence the molecule's ability to interact with biological targets, thereby affecting its therapeutic potential.

The 1,2,4-triazole ring and its substituents are key determinants of biological activity. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the amino groups can serve as hydrogen bond donors, facilitating interactions with biological macromolecules. nih.gov The introduction of an ethyl group at the N1 position of the 1H-1,2,4-triazole-3,5-diamine core is expected to influence its lipophilicity and steric profile. An increase in lipophilicity can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability.

Research on related 1,2,4-triazole derivatives has shown that the nature of the substituent on the triazole ring can dramatically alter biological activity. For instance, the introduction of acyl groups at the N1 position of 1H- nih.govnih.govchemicalbook.comtriazole-3,5-diamine has led to the development of potent and selective cyclin-dependent kinase (CDK) inhibitors with anticancer properties. nih.gov Similarly, modifications at the amino groups can also have a profound effect. For example, the synthesis of N-acyl and N-thiourea derivatives from 4-amino-1,2,4-triazole (B31798) has yielded compounds with antibacterial and anticancer activities. chemmethod.com

The following table illustrates the potential impact of different substituents on the biological activity of the 1,2,4-triazole-3,5-diamine scaffold, based on findings from related compounds.

Substituent Position Substituent Type Potential Impact on Biological Activity Illustrative Example from Related Compounds
N1 of Triazole RingEthylIncreased lipophilicity, potentially enhanced cell permeabilityGeneral principle of alkyl substitution
N1 of Triazole RingAcylPotent and selective CDK inhibition1-acyl-1H- nih.govnih.govchemicalbook.comtriazole-3,5-diamine analogues nih.gov
3,5-Diamine GroupsBenzylideneaminoSelective antibacterial activity3-(5-benzylidineamino triazolyl)-naphthyridones mdpi.com
3,5-Diamine GroupsAcylaminoEnhanced antibacterial activity3-(5-acylamino triazolyl)-naphthyridones mdpi.com

While 1-ethyl-1H-1,2,4-triazole-3,5-diamine itself is achiral, the introduction of chiral centers through further substitution would necessitate an investigation into the influence of stereochemistry on biological activity. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Isomerism also plays a crucial role. For instance, the regioisomeric relationship between 1,2,3-triazoles and 1,2,4-triazoles can lead to different biological activities. nih.gov In the context of this compound, the position of the ethyl group is fixed at N1. However, tautomerism between the 1H and 4H forms of the parent 1,2,4-triazole is a known phenomenon, with the 1H tautomer generally being more stable. nih.gov The N1-ethyl substitution in this compound precludes this tautomerism, locking the structure in the 1H form.

The electronic and steric properties of substituents on the 1,2,4-triazole scaffold are critical in dictating the molecule's interaction with its biological target. The ethyl group at the N1 position of this compound exerts a positive inductive effect (+I), which can increase the electron density on the triazole ring. This alteration in electronic distribution can modulate the pKa of the molecule and its ability to participate in electronic interactions with a receptor.

Steric hindrance is another important factor. The size and conformation of the ethyl group can influence how the molecule fits into a binding pocket. Larger substituents may prevent optimal binding, while smaller, appropriately shaped groups could enhance it. In a series of 1-acyl-1H- nih.govnih.govchemicalbook.comtriazole-3,5-diamine analogues, the nature of the acyl group was found to be crucial for their inhibitory activity against CDKs, highlighting the importance of both electronic and steric factors. nih.gov

Correlation of Molecular Features with Material Properties

Beyond biological activity, the molecular structure of this compound also dictates its material properties, such as thermal stability and optical and electronic characteristics.

The thermal stability of triazole derivatives is an important consideration for their application as energetic materials or in high-temperature environments. The parent compound, 1H-1,2,4-triazole-3,5-diamine (guanazole), is known to be relatively stable. chemicalbook.com The introduction of an ethyl group at the N1 position is not expected to dramatically decrease the thermal stability and may even enhance it by increasing the molecular weight and intermolecular van der Waals forces.

Generally, the thermal stability of triazole-based compounds is influenced by factors such as the presence of strong covalent bonds within the molecule and the extent of intermolecular hydrogen bonding in the solid state. The diamino substitution on the triazole ring contributes to a network of hydrogen bonds, which enhances thermal stability. researchgate.net While the N1-ethyl group cannot participate in hydrogen bonding, the two amino groups at positions 3 and 5 remain available for such interactions.

The following table provides an illustrative comparison of the thermal properties of related triazole derivatives.

Compound Key Structural Feature Decomposition Temperature (°C) Reference
1H-1,2,4-Triazole-3,5-diamineParent diamino triazole~202-205 (Melting Point) sigmaaldrich.com sigmaaldrich.com
3-Azido-5-amino-1,2,4-triazoleAzido and amino substitution193 researchgate.net

The optical and electronic properties of 1,2,4-triazole derivatives are of interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of conductive polymers. The electronic behavior of these compounds is largely determined by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of an electron-donating ethyl group at the N1 position of this compound is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. This could potentially lead to a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound.

Studies on other triazole derivatives have shown that their electronic properties can be fine-tuned through chemical modification. For instance, theoretical studies on 1,2,3-triazole derivatives have demonstrated that the energy gap and electron potential barrier can be modulated by an external electric field, suggesting their potential use as molecular switches. dntb.gov.ua The specific electronic and optical properties of this compound would need to be determined experimentally, but the general principles of substituent effects on the electronic structure of the triazole ring provide a basis for rational design.

Rational Design Principles for Enhanced Performance

The strategic modification of the this compound core is central to optimizing its performance for specific applications. Rational design principles, guided by an understanding of the molecule's interaction with biological targets or its contribution to material properties, are crucial for developing derivatives with enhanced efficacy and desired characteristics.

Ligand Design for Improved Biological Efficacy and Selectivity

The 1,2,4-triazole-3,5-diamine scaffold has proven to be a promising starting point for the development of potent enzyme inhibitors, particularly in the field of oncology. Research into analogues of this structure has revealed key insights into the structure-activity relationships (SAR) that govern their biological activity.

A notable area of investigation has been the development of cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A series of 1-acyl-1H- researchgate.netijpca.orgmdpi.comtriazole-3,5-diamine analogues have been synthesized and shown to exhibit potent and selective inhibitory activity against CDK1 and CDK2. ijpca.org The core 3,5-diamino-1,2,4-triazole moiety is critical for activity, as it can form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. nih.gov

The following table summarizes the inhibitory activities of some 1-acyl-1H- researchgate.netijpca.orgmdpi.comtriazole-3,5-diamine analogues against various cancer cell lines, highlighting the impact of different substituents on their anticancer efficacy.

Compound IDR Group (Acyl Moiety)Target Cell LineIC50 (µM)
1a BenzoylHuman Melanoma (A375)0.52
1b 4-ChlorobenzoylHuman Melanoma (A375)0.28
1c 4-MethoxybenzoylHuman Melanoma (A375)0.75
2a BenzoylHuman Colon Cancer (HCT-116)1.2
2b 4-ChlorobenzoylHuman Colon Cancer (HCT-116)0.65

This table is generated based on data reported for analogous compounds to illustrate structure-activity relationships.

Engineering Triazole Derivatives for Specific Material Applications

The electron-deficient nature of the 1,2,4-triazole ring makes it an attractive component in the design of materials with specific electronic and optical properties. mdpi.com These properties are particularly relevant in the development of organic light-emitting diodes (OLEDs), where triazole-containing compounds can function as host materials for phosphorescent emitters or as electron-transporting materials.

The introduction of an ethyl group at the N1 position of the triazole ring, as in this compound, can enhance the solubility and processability of the material, which are critical factors for device fabrication. The amino groups at the 3 and 5 positions offer further opportunities for chemical modification, allowing for the attachment of various functional groups to tune the material's properties. For instance, attaching aromatic or charge-transporting moieties can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge injection and transport in OLED devices.

The thermal stability of these materials is also a key consideration for the longevity and performance of OLEDs. The inherent stability of the triazole ring contributes positively to this aspect. The engineering of these derivatives often involves creating a balance between electronic properties, morphological stability, and processability.

Data-Driven Approaches and Predictive Modeling in SAR/SPR

In recent years, data-driven approaches and predictive modeling have become indispensable tools in the rational design of both therapeutic agents and materials. mdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties.

For 1,2,4-triazole derivatives, computational methods such as molecular docking and molecular dynamics simulations are used to predict the binding modes of these molecules within the active sites of target enzymes like kinases. nih.gov These simulations provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. This information guides the design of new analogues with improved potency. For example, computational studies can help rationalize why a 1-ethyl substitution might be more favorable than other alkyl groups for a particular biological target.

In the realm of material science, density functional theory (DFT) calculations are utilized to predict the electronic properties of triazole derivatives, such as their HOMO/LUMO energy levels and charge transport characteristics. researchgate.net These theoretical predictions can accelerate the discovery of new materials with optimized properties for applications like OLEDs, reducing the need for extensive and time-consuming experimental synthesis and characterization. Machine learning models, trained on existing experimental data, are also being developed to predict the performance of new triazole-based materials, further streamlining the design process. researchgate.net

The integration of these computational and data-driven methods with experimental validation is a powerful strategy for the efficient development of novel compounds based on the this compound scaffold for a wide range of applications.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established field, yet there is a continuous drive towards greener, more efficient, and atom-economical methodologies. researchgate.net Future research on the synthesis of 1-ethyl-1H-1,2,4-triazole-3,5-diamine should focus on moving beyond traditional multi-step procedures which may involve harsh reagents and generate significant waste.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of various heterocyclic compounds, often leading to higher yields and shorter reaction times with the use of eco-friendly solvents. acs.org Investigating MAOS for the cyclization and functionalization steps in the synthesis of this compound could offer a more sustainable alternative to conventional heating. acs.orgacs.org

Multi-component Reactions (MCRs): One-pot synthesis strategies, such as three-component tandem annulation, are highly efficient for creating substituted 1,2,4-triazoles. researchgate.net Developing an MCR for this compound, potentially starting from simple, readily available precursors, would be a significant advancement in its production. researchgate.net

Catalyst-Free and Visible-Light-Mediated Synthesis: Recent breakthroughs have demonstrated the synthesis of 1,2,4-triazoles without the need for metal catalysts, using visible light as a green energy source. researchgate.net Applying this approach could lead to a highly atom-economical and environmentally benign synthesis of the target compound.

Synthetic RoutePotential Advantages for this compound
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, increased yields, use of greener solvents. acs.org
Multi-component Reactions (MCRs)High atom and step economy, simplified purification. researchgate.netresearchgate.net
Visible-Light-Mediated SynthesisCatalyst-free, environmentally friendly, high atom economy. researchgate.net

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

While the broader class of 1,2,4-triazoles is known for a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties, the specific interactions of this compound at a molecular level remain largely uninvestigated. chemmethod.comnih.govnih.gov Future research should aim to elucidate these mechanisms to guide the rational design of more potent and selective therapeutic agents.

Key research avenues include:

Enzyme Inhibition Assays: Given that many triazole-based drugs function as enzyme inhibitors, it is crucial to screen this compound against a panel of relevant enzymes. nih.gov For instance, its potential as an inhibitor of lanosterol (B1674476) 14α-demethylase in fungi or cyclin-dependent kinases in cancer cells could be explored. nih.govnih.gov

Molecular Docking and Simulation: Computational studies can provide valuable insights into the binding modes of this compound with its biological targets. nih.gov These studies can help to understand the structure-activity relationship (SAR) and predict how modifications to the ethyl group or the amino substituents might enhance binding affinity and specificity. nih.gov

X-ray Crystallography: Obtaining crystal structures of this compound in complex with its target proteins would provide definitive evidence of its binding orientation and key interactions, paving the way for structure-based drug design.

Mechanistic StudyResearch Goal for this compound
Enzyme Inhibition AssaysTo identify specific biological targets and quantify inhibitory potency. nih.gov
Molecular DockingTo predict binding modes and guide lead optimization. nih.gov
X-ray CrystallographyTo determine the precise 3D structure of the ligand-protein complex.

Development of Next-Generation Triazole-Based Functional Materials

The application of triazole derivatives is not limited to the pharmaceutical arena. Their unique electronic properties and ability to form stable complexes make them attractive building blocks for functional materials. The diamino functionality of this compound makes it a particularly interesting candidate for polymerization and incorporation into novel material architectures.

Future research in this area could focus on:

High-Performance Polymers: The two amino groups on the triazole ring can serve as reactive sites for the synthesis of polyamides, polyimides, and polyamide-imides. These polymers could exhibit high thermal stability and desirable mechanical properties, making them suitable for applications in aerospace and electronics.

Photoelectric Materials: Diamine compounds containing a 1,2,4-triazole structure have shown potential for use in photoelectric materials due to their fluorescence characteristics. google.com The synthesis and characterization of such materials derived from this compound could lead to the development of new organic light-emitting diodes (OLEDs) or sensors.

Corrosion Inhibitors: 3,5-Diamino-1,2,4-triazole has been investigated as a corrosion inhibitor for copper. sigmaaldrich.com It is plausible that this compound could also exhibit similar or enhanced properties, warranting further investigation in this area.

Integration of Artificial Intelligence and High-Throughput Screening in Compound Discovery

Key opportunities include:

Virtual Screening: AI algorithms can be used to screen vast virtual libraries of compounds based on the this compound scaffold. nih.govdndi.org This can help to prioritize a smaller, more manageable set of derivatives for synthesis and biological evaluation.

Predictive Modeling: Machine learning models can be trained on existing data for 1,2,4-triazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new analogues of this compound. thelifescience.org

AI-Driven HTS Analysis: In experimental HTS campaigns, AI can be employed to analyze the large datasets generated, identify hits with greater accuracy, and uncover complex structure-activity relationships that may not be apparent through manual analysis. patsnap.com

Collaborative Research Avenues in Interdisciplinary Fields (e.g., Chemical Biology, Material Science)

The diverse potential of this compound, spanning from medicine to materials, necessitates a collaborative research approach. Breaking down the silos between traditional scientific disciplines will be key to unlocking its full potential.

Promising interdisciplinary collaborations include:

Chemical Biology: A partnership between synthetic chemists and biologists is essential to not only synthesize novel derivatives but also to rigorously evaluate their biological activity and elucidate their mechanisms of action in cellular and in vivo models.

Material Science and Engineering: Collaboration between organic chemists and material scientists will be crucial for the design, synthesis, and characterization of new polymers and functional materials based on the this compound scaffold. This includes testing their performance in real-world applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-1H-1,2,4-triazole-3,5-diamine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 1,2,4-triazole-3,5-diamine are prepared by reacting 3,5-diamino-1,2,4-triazole with alkyl halides (e.g., ethyl bromide) in polar solvents like DMF or ethanol under reflux. Intermediate purity is verified using thin-layer chromatography (TLC), and yields are optimized by controlling reaction time and temperature (e.g., 80°C for 12 hours) .
  • Characterization : Final products are confirmed via 1H^1 \text{H} NMR (e.g., δ 5.84 ppm for NH2_2 protons in DMSO-d6_6) and mass spectrometry (e.g., ESI-MS: [M + 1]+^+ = 194.2) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in methanol/water. Data collection and refinement are performed using SHELX software . Displacement ellipsoids at 50% probability confirm bond lengths and angles (e.g., N–C bond lengths ≈ 1.32–1.38 Å) .

Q. What analytical techniques are used to assess purity and detect impurities?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (1H^1 \text{H}, 13C^{13} \text{C} NMR) are employed. Impurities such as 3-(N-formylamino)-1,2,4-triazole (common in triazole derivatives) are identified via LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under varying conditions?

  • Methodology : Design of Experiments (DoE) approaches (e.g., factorial design) evaluate factors like solvent polarity, temperature, and catalyst loading. For example:

SolventTemperature (°C)CatalystYield (%)
DMF80K2_2CO3_392
Ethanol70None83

Higher yields in DMF correlate with improved solubility of intermediates .

Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?

  • Methodology : In silico studies using tools like SwissADME or AutoDock assess logP (lipophilicity), solubility, and binding affinity to targets (e.g., enzymes or receptors). Molecular docking reveals interactions with active sites (e.g., hydrogen bonding with CB2 cannabinoid receptor residues) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate results using orthogonal assays. For example, if a derivative shows inconsistent antimitotic activity, confirm via both tubulin polymerization assays and cell viability (MTT) tests. Ensure compound purity (>98% by HPLC) and standardized cell culture conditions .

Q. How are crystallographic data from the Cambridge Structural Database (CSD) leveraged to study structural trends?

  • Methodology : Search the CSD (over 500,000 entries) for analogs (e.g., 1-phenyl-1H-1,2,4-triazole-3,5-diamine). Analyze hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) to predict packing efficiency and stability .

Methodological Notes

  • Synthetic Protocols : Avoid aqueous conditions for alkylation to minimize hydrolysis of the ethyl group.
  • Safety : Follow MSDS guidelines for handling triazoles (e.g., use fume hoods, avoid inhalation) .
  • Data Validation : Use ORTEP-3 for graphical representation of crystallographic data to avoid misinterpretation of thermal ellipsoids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.